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Reasons for the discontinuation of Galeterone ARMOR3-SV clinical trial

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Compound of Interest		
Compound Name:	Galeterone	
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Galeterone ARMOR3-SV Clinical Trial: A Technical Resource

This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the discontinuation of the Phase 3 ARMOR3-SV clinical trial for **Galeterone**.

Frequently Asked Questions (FAQs)

Q1: What was the primary reason for the discontinuation of the ARMOR3-SV clinical trial?

The ARMOR3-SV trial was discontinued following a recommendation from the independent Data Monitoring Committee (DMC)[1][2][3]. The DMC concluded after a review of safety and efficacy data that the trial was unlikely to meet its primary endpoint[1][2][3]. This is also referred to as a futility analysis.

Q2: Was the discontinuation of the ARMOR3-SV trial related to safety concerns with **Galeterone**?

No, the discontinuation of the trial was not due to any safety concerns with **Galeterone**[1][2]. The DMC explicitly stated that no new safety signals were observed[4].

Q3: What was the primary endpoint of the ARMOR3-SV trial?



The primary endpoint was radiographic progression-free survival (rPFS)[2][4][5]. The trial was designed to compare the efficacy of **Galeterone** against Enzalutamide in treatment-naïve metastatic castration-resistant prostate cancer (mCRPC) patients whose prostate tumors expressed the AR-V7 splice variant[1][2][3].

Q4: What is the significance of the AR-V7 splice variant in this clinical trial?

The androgen receptor (AR) splice variant-7 (AR-V7) is a truncated form of the AR that lacks the ligand-binding domain, making it constitutively active[5][6]. The presence of AR-V7 is associated with resistance to therapies like Enzalutamide and Abiraterone, which target the AR ligand-binding domain[5]. **Galeterone**'s unique mechanism of inducing androgen receptor degradation was hypothesized to be effective against AR-V7 positive tumors[7][8]. ARMOR3-SV was the first pivotal trial to prospectively select for this patient population[1][2].

Q5: What was **Galeterone**'s proposed mechanism of action?

Galeterone was designed to have a triple mechanism of action:

- Androgen receptor antagonist: It directly blocks the androgen receptor[9][10][11].
- CYP17 lyase inhibitor: It inhibits the CYP17 enzyme, which is crucial for androgen biosynthesis, thereby reducing androgen production[9][10][11].
- Androgen receptor degradation: It promotes the degradation of the androgen receptor, including the AR-V7 splice variant[7][8][11].

Quantitative Data Summary

At the time of the trial's discontinuation, the following data was available from the 38 randomized patients.

Table 1: Patient Disposition and Baseline Characteristics

Characteristic	Galeterone (n=19)	Enzalutamide (n=19)
Randomized Patients	19	19



Data derived from an abstract presented at the 2017 ASCO Annual Meeting. Baseline characteristics were reported as balanced between the two arms.[4]

Table 2: Efficacy Outcomes at Study Closure

Outcome	Galeterone (n=19)	Enzalutamide (n=19)
Median Time on Therapy	2.0 months	2.8 months
Median Time to PSA Progression	3.9 months	3.8 months
PSA50 Response Rate (evaluable patients)	13% (2/16)	42% (8/19)

Data derived from an abstract presented at the 2017 ASCO Annual Meeting.[4]

Experimental Protocols

ARMOR3-SV Trial Design

The ARMOR3-SV study was a Phase 3, randomized, open-label, multicenter trial[5][12].

- Patient Population: Men with metastatic castration-resistant prostate cancer (mCRPC) who
 were treatment-naïve for mCRPC and whose circulating tumor cells (CTCs) were positive for
 the AR-V7 splice variant mRNA[5][13].
- Screening: A total of 953 patients were screened for AR-V7, with 73 (8%) testing positive[4].
- Randomization: AR-V7 positive patients were randomized 1:1 to receive either Galeterone or Enzalutamide[4][5].
- Treatment Arms:
 - Galeterone: 2550 mg administered orally once daily[5].
 - Enzalutamide: 160 mg administered orally once daily[5].

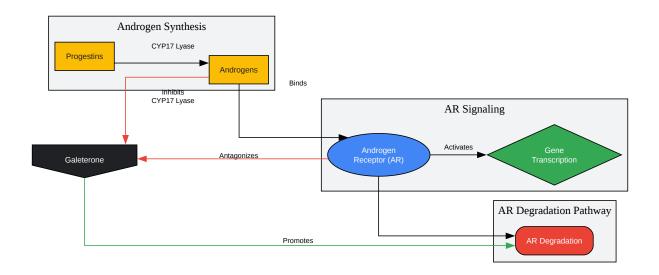


- Primary Endpoint: Radiographic progression-free survival (rPFS), assessed by blinded independent central review[2][4][5].
- Secondary Endpoints: Included overall survival, time to next anticancer therapy, and time to first symptomatic skeletal event[5].

AR-V7 Detection Assay

The trial utilized a clinical trial assay developed by QIAGEN to detect the AR-V7 splice variant in circulating tumor cells (CTCs)[2][4].

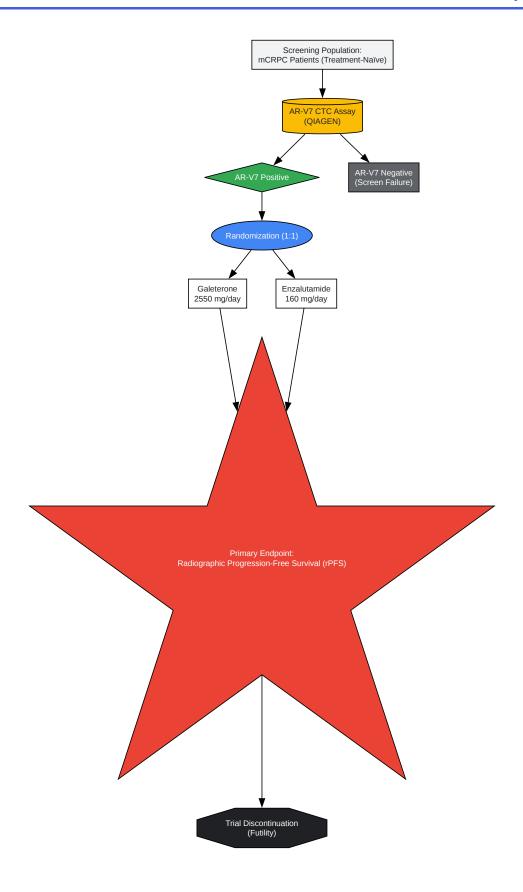
Visualizations



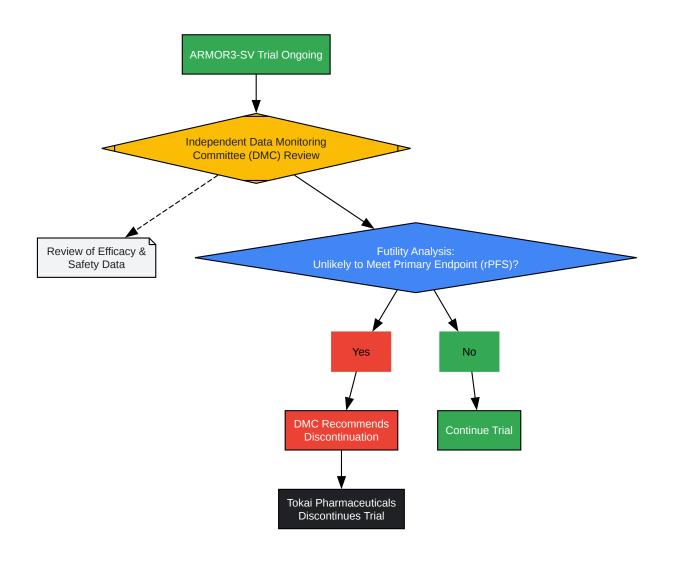
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Caption: Galeterone's Triple Mechanism of Action.









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